3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 1153828-35-3
VCID: VC2985889
InChI: InChI=1S/C13H17NO2/c1-10(8-13(15)16)14-7-6-11-4-2-3-5-12(11)9-14/h2-5,10H,6-9H2,1H3,(H,15,16)
SMILES: CC(CC(=O)O)N1CCC2=CC=CC=C2C1
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol

3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid

CAS No.: 1153828-35-3

Cat. No.: VC2985889

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid - 1153828-35-3

Specification

CAS No. 1153828-35-3
Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
IUPAC Name 3-(3,4-dihydro-1H-isoquinolin-2-yl)butanoic acid
Standard InChI InChI=1S/C13H17NO2/c1-10(8-13(15)16)14-7-6-11-4-2-3-5-12(11)9-14/h2-5,10H,6-9H2,1H3,(H,15,16)
Standard InChI Key WWWJLDUCXYHBOF-UHFFFAOYSA-N
SMILES CC(CC(=O)O)N1CCC2=CC=CC=C2C1
Canonical SMILES CC(CC(=O)O)N1CCC2=CC=CC=C2C1

Introduction

Chemical Identity and Properties

3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid is characterized by a 3,4-dihydroisoquinoline core with a butanoic acid chain attached at the nitrogen position. Based on available data, this compound has the following fundamental properties:

PropertyValue
Chemical Name3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid
CAS Number1153828-35-3
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
IUPAC Name3-(3,4-dihydro-1H-isoquinolin-2-yl)butanoic acid
StructureDihydroisoquinoline scaffold with butanoic acid substituent
Standard InChIInChI=1S/C13H17NO2/c15-13(16)6-3-8-14-9-7-11-4-1-2-5-12(11)10-14
SMILESC1CN(CC2=CC=CC=C21)CCCC(=O)O

Table 1: Chemical identification and properties of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid

Structural Features and Characteristics

The molecular structure consists of a bicyclic 3,4-dihydroisoquinoline framework with a butanoic acid chain attached to the nitrogen atom of the heterocycle. This structure contains:

  • A partially saturated isoquinoline core with a tetrahydropyridine ring fused to a benzene ring

  • A nitrogen atom in position 2 of the isoquinoline system

  • A four-carbon butanoic acid chain with a terminal carboxylic acid group

The spatial arrangement of these components creates a molecule with distinct physicochemical properties. The presence of both a basic nitrogen center and an acidic carboxylic group makes this compound amphoteric, potentially influencing its solubility profiles and interaction capabilities with biological targets .

Comparative Analysis with Related Compounds

Several structurally related compounds provide valuable context for understanding 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid1153828-35-3C13H17NO2219.28Reference compound
4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid1837229-08-9C13H17NO2219.28Butanoic acid at position 4 instead of position 3
3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid51375-99-6C12H15NO2205.25One carbon shorter chain (propanoic vs. butanoic)
4-(3,4-Dihydroisoquinolin-2(1H)-yl)butan-1-ol88014-16-8C13H19NO205.30Terminal alcohol instead of carboxylic acid
3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid75513-35-8C12H11NO4233.22Contains additional carbonyl groups

Table 2: Comparison of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid with structurally related compounds

The subtle structural variations observed among these compounds can significantly impact their physicochemical properties and biological activities. For instance, the positioning of the acid chain (3- versus 4-position) likely influences the three-dimensional conformation and interaction profile with potential biological targets .

Analytical Considerations

Identification and characterization of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid can be accomplished through multiple analytical methods:

  • Spectroscopic Analysis: NMR spectroscopy, particularly 1H and 13C NMR, would provide detailed structural information about the carbon framework and hydrogen environments.

  • Mass Spectrometry: Expected to show a molecular ion peak around m/z 219 corresponding to the molecular weight, with characteristic fragmentation patterns.

  • Infrared Spectroscopy: Should display characteristic absorption bands for the carboxylic acid group (approximately 1700-1725 cm-1 for C=O stretching and broad O-H stretching in the 2500-3300 cm-1 region) and aromatic C=C stretching vibrations (1400-1600 cm-1).

  • Chromatographic Techniques: HPLC and GC-MS can be employed for purity determination and identification, with expected retention times specific to the compound's polarity and structural features .

Structure-Activity Relationship Considerations

The molecular architecture of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid presents several features relevant to structure-activity relationship (SAR) studies:

  • Basic Nitrogen Center: The tertiary amine nitrogen provides a site for hydrogen bond acceptance and potential protonation under physiological conditions.

  • Carboxylic Acid Group: Offers hydrogen bond donor/acceptor capabilities and potential for salt formation or conjugation with other molecules.

  • Aromatic Region: The benzene portion provides opportunities for π-π interactions with aromatic residues in protein binding pockets.

  • Flexible Butanoic Chain: Provides conformational flexibility that may influence binding modes and interactions with biological targets.

These structural features could be systematically modified to explore the impact on biological activity and physicochemical properties, potentially leading to more potent or selective derivatives .

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